2-(4-Mesityl-2-methylthiazol-5-yl)acetic acid
CAS No.:
Cat. No.: VC15856223
Molecular Formula: C15H17NO2S
Molecular Weight: 275.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17NO2S |
|---|---|
| Molecular Weight | 275.4 g/mol |
| IUPAC Name | 2-[2-methyl-4-(2,4,6-trimethylphenyl)-1,3-thiazol-5-yl]acetic acid |
| Standard InChI | InChI=1S/C15H17NO2S/c1-8-5-9(2)14(10(3)6-8)15-12(7-13(17)18)19-11(4)16-15/h5-6H,7H2,1-4H3,(H,17,18) |
| Standard InChI Key | ATMRSQFZAPPTLR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)C2=C(SC(=N2)C)CC(=O)O)C |
Introduction
2-(4-Mesityl-2-methylthiazol-5-yl)acetic acid is a synthetic organic compound belonging to the thiazole family. Thiazoles are five-membered heterocyclic rings containing sulfur and nitrogen atoms, known for their diverse biological activities and applications in pharmaceuticals. Despite the lack of extensive literature specifically on 2-(4-Mesityl-2-methylthiazol-5-yl)acetic acid, its structure and potential properties can be inferred from related compounds.
Synthesis and Preparation
While specific synthesis methods for 2-(4-Mesityl-2-methylthiazol-5-yl)acetic acid are not detailed in available literature, general approaches to synthesizing thiazole derivatives often involve condensation reactions between appropriate precursors. For instance, thiazoles can be formed by reacting thioamides with halogenated alkenes or alkynes.
Biological Activity and Potential Applications
Thiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Although specific biological data for 2-(4-Mesityl-2-methylthiazol-5-yl)acetic acid is lacking, related compounds have shown promising results in these areas. For example, some thiazole derivatives exhibit significant anticancer activity by inhibiting cell growth and inducing apoptosis in cancer cell lines .
Research Findings and Future Directions
Given the limited information available on 2-(4-Mesityl-2-methylthiazol-5-yl)acetic acid, further research is needed to explore its potential applications. Studies focusing on its synthesis, biological evaluation, and structure-activity relationships could provide valuable insights into its utility in pharmaceutical or agricultural fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume